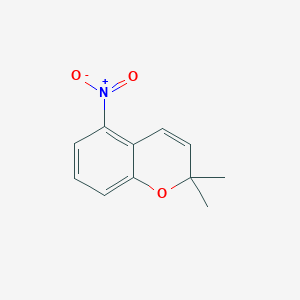
3-Phenylpropanoyl 3-chlorobenzenecarboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpropanoyl 3-chlorobenzenecarboperoxoate is an organic compound that features both phenyl and chlorobenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropanoyl 3-chlorobenzenecarboperoxoate typically involves the reaction of 3-phenylpropanoyl chloride with 3-chlorobenzenecarboperoxoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is often stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylpropanoyl 3-chlorobenzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorobenzene group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Phenylpropanoyl 3-chlorobenzenecarboperoxoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Phenylpropanoyl 3-chlorobenzenecarboperoxoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Phenylpropionic acid
- 3-Phenylpropanoyl chloride
- 3-Chlorobenzenecarboperoxoic acid
Uniqueness
3-Phenylpropanoyl 3-chlorobenzenecarboperoxoate is unique due to its combination of phenyl and chlorobenzene groups, which confer distinct chemical properties
Propiedades
Número CAS |
84648-15-7 |
|---|---|
Fórmula molecular |
C16H13ClO4 |
Peso molecular |
304.72 g/mol |
Nombre IUPAC |
3-phenylpropanoyl 3-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C16H13ClO4/c17-14-8-4-7-13(11-14)16(19)21-20-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |
Clave InChI |
SPPIJDGTJVDJSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)OOC(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


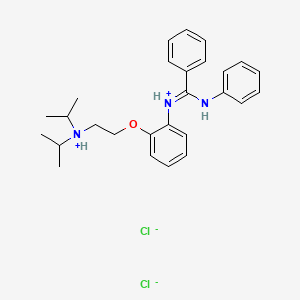
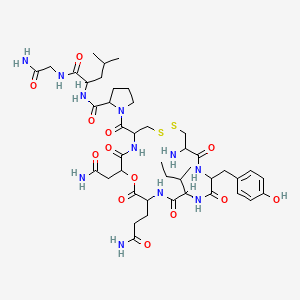
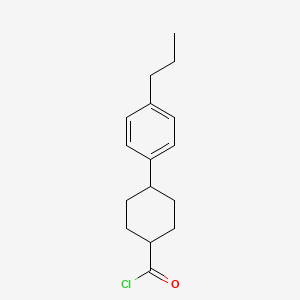
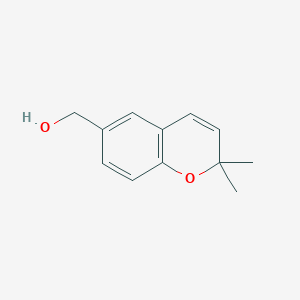
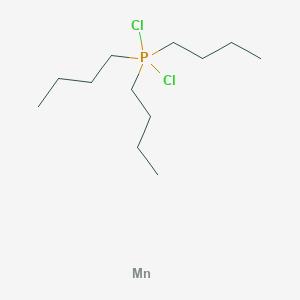

![4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline](/img/structure/B14422871.png)

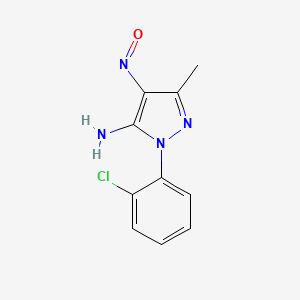


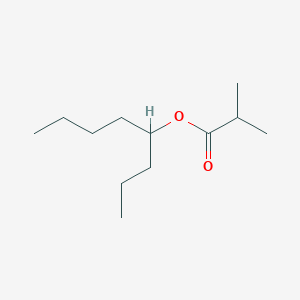
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
